molecular formula C20H19N3O4 B2683625 N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-56-0

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

货号: B2683625
CAS 编号: 863612-56-0
分子量: 365.389
InChI 键: SVTWUNLLNADXJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 863612-56-0) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a tetrahydropyrimidine core with various substituents. Its molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4, and it has a molecular weight of approximately 336.36 g/mol. The key structural components include:

  • Ethyl group at the para position of the phenyl ring.
  • Methoxy group at the meta position of another phenyl ring.
  • Dioxo and carboxamide functional groups contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit activities such as:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives have been shown to inhibit enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
  • Anticancer Properties : Pyrimidine derivatives are frequently investigated for their potential as anticancer agents due to their ability to interfere with cell proliferation and induce apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that related compounds exhibit significant cytotoxicity. For example, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of micromolar concentrations for several pyrimidine derivatives .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)15.0
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo...A549 (Lung Cancer)TBDThis study

Enzyme Inhibition

The compound's mechanism may involve the inhibition of specific enzymes such as branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. For example, related compounds have been identified as potent inhibitors of BCAT1 and BCAT2, demonstrating high selectivity and cellular activity .

Case Studies

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can purity be validated?

A multi-step synthesis involving Biginelli-like cyclocondensation or Suzuki-Miyaura coupling for aryl group introduction is typical for tetrahydropyrimidine derivatives. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol is advised. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : Assign protons using 1H^1H-NMR (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons between δ 6.8–7.5 ppm) and 13C^{13}C-NMR for carbonyl (δ ~160–170 ppm) and aromatic carbons.
  • X-ray crystallography : Resolve conformational details (e.g., planarity of the pyrimidine ring, substituent orientations) using single-crystal datasets collected at 296 K. Refinement with SHELXL and disorder modeling (e.g., for flexible ethyl/phenyl groups) ensures accuracy .

Q. What solvent systems are optimal for solubility in experimental assays?

The compound is moderately soluble in DMSO (50–100 mM stock solutions) and sparingly soluble in methanol or ethanol. For biological assays, dilute DMSO stocks (<1% v/v) in aqueous buffers to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against cancer cell lines?

  • In vitro cytotoxicity : Use MTT assays on adherent cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and solvent controls.
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry). Validate target engagement via Western blotting (e.g., caspase-3, PARP cleavage) .

Q. What strategies resolve contradictions in reported solubility or bioactivity data?

  • Solubility discrepancies : Compare logP values (calculated via ChemAxon) with experimental shake-flask method results. Use dynamic light scattering (DLS) to detect aggregation.
  • Bioactivity variability : Standardize assay conditions (e.g., serum concentration, incubation time) and validate compound stability under experimental conditions via LC-MS .

Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, DNA topoisomerases). Focus on hydrogen bonding (carboxamide, dioxo groups) and hydrophobic contacts (ethylphenyl, methoxyphenyl).
  • QSAR : Corrogate substituent effects (e.g., methoxy vs. ethoxy, para vs. meta substitution) using Gaussian-based DFT calculations for electronic parameters (HOMO-LUMO, Mulliken charges) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Disorder in the ethylphenyl or methoxyphenyl groups can complicate refinement. Apply PART instructions in SHELXL to model split positions and restrain thermal parameters. Use PLATON/SQUEEZE to account for solvent-accessible voids .

Q. How can solubility limitations in in vivo studies be mitigated?

  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions.
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance aqueous solubility .

Q. What in vitro models are appropriate for assessing metabolic stability and toxicity?

  • Hepatic metabolism : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • hERG inhibition : Patch-clamp assays on HEK293 cells expressing hERG channels to assess cardiac toxicity risk .

Q. How do electronic effects of substituents (e.g., methoxy, ethyl) influence reactivity in further derivatization?

The methoxy group’s electron-donating nature enhances electrophilic substitution at the para position, while the ethylphenyl group provides steric hindrance. Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling at 80°C) to balance yield and regioselectivity .

属性

CAS 编号

863612-56-0

分子式

C20H19N3O4

分子量

365.389

IUPAC 名称

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-3-13-7-9-14(10-8-13)22-18(24)17-12-21-20(26)23(19(17)25)15-5-4-6-16(11-15)27-2/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24)

InChI 键

SVTWUNLLNADXJD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。